diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate is a complex organic compound with significant applications in various fields. This compound features a unique structure that includes a pyrimidine ring, a dihydroxyoxolane moiety, and long-chain fatty acid esters, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate involves multiple steps, including the formation of the pyrimidine ring, the attachment of the dihydroxyoxolane moiety, and the esterification with octadec-9-enoic acid. The reaction conditions typically require controlled temperatures, specific catalysts, and protective groups to ensure the desired stereochemistry and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialized coatings and adhesives.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The long-chain fatty acid esters may integrate into cell membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate stands out due to its unique combination of a pyrimidine ring and long-chain fatty acid esters. Similar compounds include:
Nucleoside analogs: Such as zidovudine, which also contains a pyrimidine ring but lacks the long-chain fatty acid esters.
Phospholipids: Such as phosphatidylcholine, which contains long-chain fatty acids but lacks the pyrimidine ring.
This compound’s distinct structure allows it to interact with a broader range of molecular targets, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C48H91N5O15P2 |
---|---|
Molecular Weight |
1040.2 g/mol |
IUPAC Name |
diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C48H85N3O15P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)61-37-40(64-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-62-68(60,66-67(57,58)59)63-39-41-45(54)46(55)47(65-41)51-36-35-42(49)50-48(51)56;;/h17-20,35-36,40-41,45-47,54-55H,3-16,21-34,37-39H2,1-2H3,(H2,49,50,56)(H2,57,58,59);2*1H3/b19-17-,20-18-;;/t40-,41-,45-,46-,47-,68?;;/m1../s1 |
InChI Key |
MXEBDIPEYKJLNA-MDPLQBIBSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.